5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Catalog No.
S805836
CAS No.
89464-84-6
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine

CAS Number

89464-84-6

Product Name

5-Cyclobutyl-1,3,4-oxadiazol-2-amine

IUPAC Name

5-cyclobutyl-1,3,4-oxadiazol-2-amine

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)

InChI Key

XJOJXINBSJBDHU-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NN=C(O2)N

Canonical SMILES

C1CC(C1)C2=NN=C(O2)N

Currently Available Information:

  • Scientific databases like PubChem () acknowledge the existence of the compound but do not provide details on its research applications.
  • Commercial suppliers like Sigma-Aldrich and BLDpharm primarily focus on offering the compound for purchase, with no mention of its research uses (, ).

Future Research Potential:

  • The oxadiazole ring is a common pharmacophore (a structural feature required for biological activity) found in various drugs. Research efforts might explore if 5-Cyclobutyl-1,3,4-oxadiazol-2-amine exhibits any interesting biological properties.
  • The amine group allows for further chemical modifications, potentially leading to derivatives with enhanced properties for specific research applications.

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is characterized by its molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol. It features a cyclobutyl group attached to the 5-position of the oxadiazole ring and an amino group at the 2-position. The compound is noted for its potential pharmacological properties and has been studied for various applications in medicinal chemistry .

The chemical reactivity of 5-cyclobutyl-1,3,4-oxadiazol-2-amine can be influenced by the presence of functional groups in its structure. Oxadiazole derivatives typically undergo reactions such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in various substitution reactions.
  • Cyclization reactions: Under specific conditions, it can participate in cyclization to form more complex structures.
  • Reactions with electrophiles: The oxadiazole ring can react with electrophiles under certain conditions, leading to diverse derivatives .

Compounds containing the oxadiazole moiety have demonstrated various biological activities, including:

  • Antimicrobial properties: Some derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer activity: Certain oxadiazoles have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme inhibition: 5-cyclobutyl-1,3,4-oxadiazol-2-amine may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in treating neurodegenerative diseases .

Synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine typically involves:

  • Formation of hydrazones: Starting from cyclobutyl-containing hydrazides.
  • Cyclization: The hydrazone undergoes cyclization with appropriate reagents (e.g., carbon disulfide or isocyanates) to form the oxadiazole ring.
  • Purification: The product is purified using techniques like recrystallization or chromatography .

The applications of 5-cyclobutyl-1,3,4-oxadiazol-2-amine include:

  • Pharmaceutical development: Its potential as a drug candidate for treating neurological disorders due to its enzyme inhibition properties.
  • Research tool: Used in proteomics research and as a reference compound in studies involving oxadiazole derivatives .

Interaction studies have shown that 5-cyclobutyl-1,3,4-oxadiazol-2-amine can interact with various biological targets. These interactions may lead to significant pharmacological effects. For instance:

  • Binding affinity studies: Assessing how well the compound binds to enzymes like acetylcholinesterase.
  • In vitro assays: Evaluating its effects on cell lines to determine cytotoxicity and therapeutic potential .

Several compounds share structural similarities with 5-cyclobutyl-1,3,4-oxadiazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Aryl-1,3,4-Oxadiazol-2-AmineAryl substituent at the 5-positionExhibits dual inhibition of acetylcholinesterase and butyrylcholinesterase
5-Methylthio-1,3,4-OxadiazolMethylthio group at the 5-positionKnown for antimicrobial activity
5-(Pyridinyl)-1,3,4-OxadiazolPyridinyl substituent at the 5-positionPotential anti-Alzheimer's properties

These compounds exhibit unique pharmacological profiles due to variations in their substituents and structures while sharing the core oxadiazole framework.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Dates

Modify: 2023-08-16

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